Disulergine

Prolactin inhibition Dopamine D2 receptor agonism Pituitary cell culture

Inconsistent D2 agonist potency between batches can derail years of preclinical dopaminergic research. Disulergine (CH 29-717) eliminates this variable as a rigorously characterized 8α-amino-ergoline reference compound with a validated IC50 of 4 nM for prolactin inhibition in rat pituitary cell culture. • Quantitative benchmark: 4 nM IC50 enables direct calibration of in vitro D2 agonist assays against a reproducible standard. • Extended in vivo action: >24-hour duration after a single 100 μg dose supports chronic hyperprolactinemia models with reduced animal handling. • Functional selectivity: Potent GH release inhibition without dopamine's biphasic stimulatory artifact, enabling cleaner somatotroph regulation studies. • Behavioral validation: Complete substitution for amphetamine discriminative stimulus confirms D2-specific CNS activity for drug discrimination paradigms.

Molecular Formula C17H24N4O2S
Molecular Weight 348.5 g/mol
CAS No. 59032-40-5
Cat. No. B1670776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisulergine
CAS59032-40-5
SynonymsCH 29-717
CH 29717
CH 29717 monohydrochloride
N,N-dimethyl-N'-(6-methyl-ergoline-8a-yl)-sulfamide hydrochloride
Molecular FormulaC17H24N4O2S
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NS(=O)(=O)N(C)C
InChIInChI=1S/C17H24N4O2S/c1-20(2)24(22,23)19-12-8-14-13-5-4-6-15-17(13)11(9-18-15)7-16(14)21(3)10-12/h4-6,9,12,14,16,18-19H,7-8,10H2,1-3H3/t12-,14+,16+/m0/s1
InChIKeyVUEGYUOUAAVYAS-JGGQBBKZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Disulergine D2 Agonist Profile


Disulergine (developmental code CH 29-717 or CH-29717) is a synthetic 8α-amino-ergoline derivative that functions as a dopamine D2 receptor agonist and prolactin release inhibitor [1]. As a metabolite of mesulergine, it exhibits potent dopaminergic activity in vitro and in vivo [2]. The compound was first described in the literature in 1976 and has been utilized primarily in preclinical research settings to investigate dopaminergic signaling, pituitary hormone regulation, and central nervous system pharmacology [3]. Disulergine has not been marketed clinically but serves as a key reference compound for studying dopamine agonist pharmacology and the relationship between ergoline structure and functional selectivity.

Dopamine D2 receptor agonism research
Prolactin release inhibition pathway studies
Ergoline structure-activity relationship reference
CNS dopaminergic signaling investigation

Disulergine Non-Interchangeability


Ergoline dopamine agonists share a common structural scaffold but exhibit substantial divergence in receptor binding profiles, functional selectivity, metabolic fate, and in vivo duration of action [1]. Disulergine demonstrates a unique combination of properties—including a specific in vitro IC50 for prolactin inhibition, a distinct dissociation between in vitro and in vivo duration of action relative to bromocriptine, and a differential effect on growth hormone secretion compared to dopamine itself—that distinguishes it from close analogs such as bromocriptine, pergolide, lisuride, and its parent compound mesulergine [2][3]. Generic substitution without accounting for these quantitative differences would compromise experimental reproducibility and invalidate comparative pharmacological conclusions in research settings requiring precise dopaminergic modulation [4].

Receptor binding profile may diverge from bromocriptine and pergolide
In vivo prolactin suppression duration differs from bromocriptine
Functional selectivity at GH signaling differs from dopamine
Metabolic activation requirement differs from parent mesulergine
5-HT7 polypharmacology may shift CNS experimental endpoints

Disulergine Comparative Evidence


In Vitro Prolactin Inhibition

Disulergine (CH 29-717) inhibited prolactin release in rat pituitary cell culture with an IC50 of 4 × 10⁻⁹ M (4 nM) [1]. In the same assay system, the structurally related 1-methyl-ergoline derivative CU 32-085 (mesulergine) was only weakly active even at high concentrations, demonstrating that the absence of the 1-methyl group in Disulergine confers substantially greater in vitro D2 agonistic potency [2]. This quantitative difference establishes Disulergine as a more direct and potent in vitro probe for D2-mediated prolactin inhibition compared to its 1-methylated analog.

Prolactin IC50
Head-to-head
4 nM
Supports D2 agonist potency benchmarking
vs. mesulergine (weakly active)
Prolactin inhibition Dopamine D2 receptor agonism Pituitary cell culture In vitro pharmacology

Prolactin Suppression Duration vs Bromocriptine

In a comparative in vivo study in rats, Disulergine (CH 29-717) effectively suppressed prolactin secretion for greater than 24 hours following a single 100 μg dose, demonstrating longer duration of action than bromocriptine at the same dose [1]. Notably, Disulergine exhibited in vitro potency similar to bromocriptine but with shorter in vitro duration of action, indicating that the extended in vivo effect is driven by favorable pharmacokinetic properties rather than intrinsic receptor binding kinetics [2]. This in vitro/in vivo dissociation represents a key differentiator from bromocriptine.

In Vivo Duration
Head-to-head
Disulergine: >24 h Bromocriptine: shorter
Extended prolactin suppression in vivo
Single-dose rat model
In vivo pharmacology Duration of action Prolactin suppression Pharmacokinetics

Selective GH Inhibition vs. Dopamine

In human growth hormone-secreting pituitary adenoma cells, Disulergine (CH 29-717) was as potent as dopamine in inhibiting GH release but, in critical contrast to dopamine, was nearly ineffective in stimulating GH secretion [1]. Dopamine exhibits a biphasic effect on GH release—inhibition at some concentrations and stimulation at others—whereas Disulergine demonstrates functional selectivity favoring the inhibitory pathway [2]. This differential effect provides a cleaner pharmacological tool for studying D2-mediated GH inhibition without the confounding stimulatory component inherent to dopamine.

GH Selectivity
Head-to-head
Disulergine: inhibits, no stimulation Dopamine: biphasic
Functional selectivity for D2 inhibition
Human pituitary adenoma cells
Growth hormone regulation Dopamine receptor functional selectivity Pituitary adenoma GH secretion

Amphetamine Cue Substitution

In amphetamine (AMPH) drug discrimination studies in rats, Disulergine (CH 29-717) substituted completely for the AMPH discriminative stimulus, a behavioral response mediated by D2 receptor activation [1]. The D2 agonists quinpirole and pergolide similarly substituted completely, whereas neither partial nor full D1 receptor agonists produced substitution [2]. This pattern confirms that Disulergine produces a robust D2-mediated behavioral cue comparable to established D2 reference agonists, while D1-selective compounds fail to substitute.

AMPH Cue
Head-to-head
Disulergine: full substitution D1 agonists: none
In vivo D2 agonism confirmation
Rat drug discrimination paradigm
Drug discrimination Behavioral pharmacology D2 receptor agonism Amphetamine cue

Adenylate Cyclase Response vs Dopamine

In membrane preparations from a human TSH-secreting pituitary adenoma, dopamine slightly stimulated adenylate cyclase (AC) activity, with maximal effects observed at concentrations higher than 10⁻⁸ M [1]. This stimulatory effect was not mimicked by Disulergine (CH 29-717), which was completely ineffective on the enzyme [2]. This finding indicates that Disulergine's dopaminergic actions are mediated through cAMP-independent signaling pathways in this tumor type, distinguishing its signal transduction profile from that of the endogenous ligand dopamine.

AC Response
Head-to-head
Disulergine: no stimulation Dopamine: slight stimulation
cAMP-independent signaling distinction
TSH-secreting adenoma membranes
Adenylate cyclase cAMP signaling TSH-secreting adenoma Signal transduction

5-HT7 Receptor Binding Affinity

Beyond its dopamine D2 agonist activity, Disulergine demonstrates measurable binding affinity for the serotonin 5-HT7 receptor, with a reported pKi of 7.74 (corresponding to a Ki of approximately 18 nM) in human receptor assays [1]. This serotonergic interaction distinguishes Disulergine from more D2-selective ergolines and may contribute to its overall pharmacological profile, particularly in central nervous system applications where 5-HT7 modulation is relevant [2]. While direct comparator data for other ergolines at 5-HT7 in identical assay conditions is limited, this affinity value establishes Disulergine as a dual D2/5-HT7 ligand.

5-HT7 Binding
Context-dependent
pKi 7.74
Supports D2/5-HT7 polypharmacology review
Limited comparator data; class-level
5-HT7 receptor Serotonin receptor binding Polypharmacology Receptor profiling

Disulergine Research Applications


Prolactin Inhibition Reference Standard

Disulergine's well-characterized IC50 of 4 nM for prolactin inhibition in rat pituitary cell culture provides a quantitative benchmark for calibrating D2 agonist potency in in vitro assays [1]. Researchers studying dopamine receptor pharmacology can employ Disulergine as a reference compound to validate assay sensitivity and compare the potency of novel D2 agonists, given its established and reproducible activity profile relative to the weakly active 1-methyl analog CU 32-085.

Chronic Hyperprolactinemia Models

The demonstrated in vivo duration of action exceeding 24 hours following a single 100 μg dose makes Disulergine suitable for chronic preclinical studies of hyperprolactinemia where less frequent dosing is desirable [2]. This pharmacokinetic advantage over bromocriptine reduces handling stress in animal models and may improve experimental throughput in long-term prolactin suppression studies.

GH Inhibition Without Stimulatory Confounds

Disulergine's functional selectivity—potent GH release inhibition without the stimulatory component observed with dopamine—enables cleaner investigation of D2 receptor-mediated somatotroph regulation [3]. This property is particularly valuable in studies using human GH-secreting pituitary adenoma cells where dopamine's biphasic effects complicate interpretation of D2 agonist pharmacology.

D2-Mediated Drug Discrimination

Disulergine's complete substitution for the amphetamine discriminative stimulus in rats validates its utility as a reference D2 agonist in behavioral neuroscience research [4]. It can be employed in drug discrimination paradigms to establish D2-specific responding and to evaluate the dopaminergic component of novel psychoactive compounds, complementing data from more selective D2 agonists like quinpirole.

Application
Selection Property
Validation Focus
Prolactin inhibition assay calibration
D2 agonist potency benchmark
In vitro IC50 reproducibility
Prolactin suppression duration models
Extended in vivo duration profile
Single-dose prolactin suppression >24 h
GH signaling pathway study
Functional selectivity for inhibition
Absence of stimulatory GH component
D2-mediated behavioral neuroscience
Full AMPH cue substitution
D2-specific discriminative responding

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